Cas no 2043769-78-2 ((2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride)

(2S)-2-Methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride is a chiral sulfone derivative characterized by its thiomorpholine scaffold with a stereocenter at the 2-position. The compound's key advantages include its high purity and well-defined stereochemistry, making it valuable for asymmetric synthesis and pharmaceutical research. The sulfone moiety enhances stability and reactivity, while the hydrochloride salt improves solubility for handling in aqueous or polar organic systems. This intermediate is particularly useful in the development of bioactive molecules, offering precise control over stereoselective transformations. Its structural features support applications in medicinal chemistry, where rigid, functionalized heterocycles are often required for target-specific interactions.
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride structure
2043769-78-2 structure
Product name:(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
CAS No:2043769-78-2
MF:C5H12ClNO2S
MW:185.67227935791
MDL:MFCD30497809
CID:5037231
PubChem ID:137833664

(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
    • 2-Methylthiomorpholine 1,1-dioxide hydrochloride
    • (R)-2-Methylthiomorpholine 1,1-dioxide hydrochloride
    • (S)-2-Methylthiomorpholine 1,1-dioxide hydrochloride
    • NE21644
    • 2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride
    • 2-methyl-1??,4-thiomorpholine-1,1-dione hydrochloride
    • Z1704732719
    • (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
    • MDL: MFCD30497809
    • Inchi: 1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H
    • InChI Key: GCQLYHDANQJFBK-UHFFFAOYSA-N
    • SMILES: Cl.S1(CCNCC1C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 180
  • Topological Polar Surface Area: 54.6

(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-331704-0.25g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95.0%
0.25g
$481.0 2025-03-18
Enamine
EN300-331704-5.0g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95.0%
5.0g
$2816.0 2025-03-18
Enamine
EN300-331704-0.5g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95.0%
0.5g
$758.0 2025-03-18
Enamine
EN300-331704-2.5g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95.0%
2.5g
$1903.0 2025-03-18
Chemenu
CM556973-5g
(S)-2-Methylthiomorpholine 1,1-dioxide hydrochloride
2043769-78-2 95%+
5g
$2450 2023-03-05
Enamine
EN300-331704-1g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95%
1g
$1029.0 2023-09-04
Enamine
EN300-331704-5g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95%
5g
$2981.0 2023-09-04
1PlusChem
1P01C0KG-2.5g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95%
2.5g
$2552.00 2023-12-19
Enamine
EN300-331704-0.05g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95.0%
0.05g
$226.0 2025-03-18
Enamine
EN300-331704-1.0g
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
2043769-78-2 95.0%
1.0g
$971.0 2025-03-18

Additional information on (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Recent Advances in the Study of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS: 2043769-78-2)

The compound (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS: 2043769-78-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiomorpholine-1,1-dione scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule modulators of biological pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of investigation has been the role of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride in modulating enzymatic activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of certain cysteine proteases, which are implicated in a range of pathological conditions, including inflammatory diseases and cancer. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the target enzyme, providing a structural basis for its inhibitory activity.

In addition to its enzymatic inhibition properties, (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has also been explored for its potential in drug delivery systems. A recent preprint on bioRxiv highlighted its use as a stabilizing agent in nanoparticle formulations, where it enhanced the solubility and bioavailability of poorly water-soluble drugs. This application is particularly relevant for the development of next-generation nanomedicines, where improving drug delivery efficiency is a critical challenge.

Another notable advancement is the optimization of the synthetic route for (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride. A 2024 paper in Organic Process Research & Development described a scalable and cost-effective synthesis method that significantly reduces the number of steps and improves overall yield. This development is expected to facilitate larger-scale production and further preclinical testing of the compound.

Despite these promising findings, challenges remain in the clinical translation of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride. Pharmacokinetic studies have indicated variable bioavailability, and ongoing research is aimed at addressing this issue through structural modifications and formulation improvements. Furthermore, comprehensive toxicological assessments are needed to ensure its safety profile before advancing to human trials.

In conclusion, (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride represents a versatile and promising candidate in the realm of chemical biology and drug development. Its dual role as an enzyme inhibitor and a drug delivery enhancer underscores its potential for multifunctional applications. Continued research efforts are expected to further elucidate its therapeutic potential and overcome existing limitations, paving the way for its integration into clinical practice.

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